2-Chloro-N-[1H-1,2,4-triazol-5-yl-[3-(trifluoromethyl)phenyl]methyl]propanamide
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Description
“2-Chloro-N-[1H-1,2,4-triazol-5-yl-[3-(trifluoromethyl)phenyl]methyl]propanamide” is a compound that contains a 1,2,4-triazole scaffold . 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in several studies . These methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including “this compound”, is characterized by unique structure and properties . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Chemical Reactions Analysis
1,2,4-Triazoles have been introduced as an antimicrobial agent and various medicines due to having N–C–S linkage in the skeleton . They have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives vary. Some compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm −3), and optimal oxygen balance .Mechanism of Action
Properties
IUPAC Name |
2-chloro-N-[1H-1,2,4-triazol-5-yl-[3-(trifluoromethyl)phenyl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N4O/c1-7(14)12(22)20-10(11-18-6-19-21-11)8-3-2-4-9(5-8)13(15,16)17/h2-7,10H,1H3,(H,20,22)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFUXVORZXMZHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1=CC(=CC=C1)C(F)(F)F)C2=NC=NN2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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